molecular formula C11H18O5 B12651485 2-Hydroxymethylethyl 1-methylpropyl maleate CAS No. 85909-48-4

2-Hydroxymethylethyl 1-methylpropyl maleate

Cat. No.: B12651485
CAS No.: 85909-48-4
M. Wt: 230.26 g/mol
InChI Key: OFICLNLYVZRNFC-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxymethylethyl 1-methylpropyl maleate is an organic compound with the molecular formula C11H18O5. It is a maleate ester, which is a derivative of maleic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethylethyl 1-methylpropyl maleate typically involves the esterification of maleic acid with 2-hydroxymethylethyl alcohol and 1-methylpropyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethylethyl 1-methylpropyl maleate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Maleic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted maleates depending on the nucleophile used.

Scientific Research Applications

2-Hydroxymethylethyl 1-methylpropyl maleate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxymethylethyl 1-methylpropyl maleate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl 1-methylpropyl maleate
  • 2-Hydroxymethylpropyl 1-methylpropyl maleate
  • 2-Hydroxypropyl 1-methylpropyl maleate

Uniqueness

2-Hydroxymethylethyl 1-methylpropyl maleate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

85909-48-4

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

4-O-butan-2-yl 1-O-(3-hydroxypropyl) (Z)-but-2-enedioate

InChI

InChI=1S/C11H18O5/c1-3-9(2)16-11(14)6-5-10(13)15-8-4-7-12/h5-6,9,12H,3-4,7-8H2,1-2H3/b6-5-

InChI Key

OFICLNLYVZRNFC-WAYWQWQTSA-N

Isomeric SMILES

CCC(C)OC(=O)/C=C\C(=O)OCCCO

Canonical SMILES

CCC(C)OC(=O)C=CC(=O)OCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.